molecular formula C9H6ClNO B11911848 5-Chloroisoquinolin-3-ol

5-Chloroisoquinolin-3-ol

Cat. No.: B11911848
M. Wt: 179.60 g/mol
InChI Key: OKWCJDXJNIQFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloroisoquinolin-3-ol is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. Isoquinoline scaffolds are recognized as privileged structures in drug discovery due to their presence in a wide range of biologically active molecules . These structures are associated with diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties . As a functionalized isoquinoline, this compound serves as a versatile building block or intermediate for the synthesis of more complex molecules. Researchers utilize this compound to explore novel therapeutic agents, leveraging its potential to interact with various biological targets . The chlorine and hydroxyl substituents on the isoquinoline core offer specific sites for further chemical modification, enabling the creation of targeted libraries for biological screening. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the specific material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-2H-isoquinolin-3-one

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12)

InChI Key

OKWCJDXJNIQFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=O)C=C2C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloroisoquinolin 3 Ol and Its Derivations

Retrosynthetic Analysis of 5-Chloroisoquinolin-3-ol

Retrosynthetic analysis, a foundational strategy in organic synthesis, allows for the deconstruction of a target molecule into simpler, commercially available precursors. mdpi.com For this compound, several logical disconnections can be proposed to guide its synthesis.

A primary retrosynthetic pathway involves the disconnection of the isoquinoline (B145761) core, which can be approached in several ways. One common strategy is to break the C3-C4 and N-C1 bonds, which points towards a Bischler-Napieralski or Pictet-Gams type synthesis. rsc.orgorganic-chemistry.orgnrochemistry.comwikipedia.orgresearchgate.net This disconnection leads to an N-acyl-β-phenethylamine precursor, specifically a derivative of 2-(4-chlorophenyl)ethylamine. The hydroxyl group at the C3 position can be installed from a precursor containing a suitable functional group, such as a methoxy (B1213986) group that can be deprotected in a later step.

Alternatively, the Pomeranz-Fritsch reaction provides another viable retrosynthetic route through the disconnection of the N-C8a and C4-C4a bonds. wikipedia.orgorganicreactions.orgresearchgate.netquimicaorganica.orgthermofisher.com This approach would utilize a substituted benzaldehyde (B42025), such as 4-chlorobenzaldehyde, and an aminoacetal as the key building blocks. wikipedia.org

A third strategy focuses on constructing the pyridine (B92270) ring onto a pre-functionalized benzene (B151609) ring. Disconnecting the N-C1 and C3-C4 bonds suggests a synthesis starting from a substituted phenylacetonitrile (B145931) derivative. researchgate.net

Table 1: Retrosynthetic Strategies for this compound

Retrosynthetic Approach Key Disconnections Key Precursors
Bischler-Napieralski/Pictet-Gams C3-C4, N-C1 N-acyl-β-(4-chlorophenyl)ethylamine
Pomeranz-Fritsch N-C8a, C4-C4a 4-Chlorobenzaldehyde, Aminoacetal
Phenylacetonitrile Cyclization N-C1, C3-C4 Substituted (4-chlorophenyl)acetonitrile

Direct Synthetic Routes to this compound

The formation of the isoquinoline ring system is a critical step in the synthesis of this compound.

The Bischler-Napieralski reaction is a classical method that proceeds through the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the aromatic isoquinoline. rsc.orgorganic-chemistry.orgnrochemistry.comwikipedia.org For the target molecule, this would involve the acylation of a 2-(4-chlorophenyl)ethylamine derivative followed by intramolecular cyclization. The electron-withdrawing nature of the chlorine atom can render the aromatic ring less nucleophilic, potentially requiring harsher reaction conditions for the cyclization to occur. nrochemistry.com

The Pomeranz-Fritsch reaction offers a direct entry to the isoquinoline skeleton from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate. wikipedia.orgorganicreactions.orgresearchgate.netquimicaorganica.orgthermofisher.com The synthesis of this compound via this route would start from 4-chlorobenzaldehyde.

More contemporary methods include the intramolecular cyclization of 2-acylphenylacetonitriles , which can furnish 1-substituted 2H-isoquinolin-3-ones under strongly acidic conditions. researchgate.net This approach provides a convergent pathway to the desired isoquinoline core.

An alternative to de novo ring construction is the functionalization of a pre-existing isoquinoline ring.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. beilstein-journals.orgd-nb.infoimperial.ac.uk By choosing an appropriate directing group on the isoquinoline scaffold, a strong base can selectively deprotonate the ortho-position, creating a nucleophilic site that can be trapped with an electrophile, such as a chlorinating agent, to install the C5-chloro substituent.

Advanced Synthetic Approaches Utilizing Transition Metal Catalysis

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective transformations under milder conditions. researchgate.net

Palladium catalysis has become indispensable for the synthesis of complex heterocyclic molecules, including substituted isoquinolines.

The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key transformation in many modern isoquinoline syntheses. nih.govacs.orgacs.org For instance, a 2-halobenzaldehyde can be coupled with a terminal alkyne, followed by conversion to an imine and subsequent cyclization to afford the isoquinoline ring. organic-chemistry.orgorganic-chemistry.org This method allows for significant diversity in the substitution pattern.

The Buchwald-Hartwig amination provides a powerful tool for the formation of the nitrogen-containing ring. thieme-connect.comacs.org This palladium-catalyzed reaction couples an amine with an aryl halide, and an intramolecular variant can be envisioned for the synthesis of the 5-chloroisoquinoline (B14526) core from a suitably functionalized precursor.

Table 2: Key Palladium-Catalyzed Reactions in Isoquinoline Synthesis

Reaction Name Description
Sonogashira Coupling Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. nih.govacs.orgacs.org
Buchwald-Hartwig Amination Forms a C-N bond between an amine and an aryl halide. thieme-connect.comacs.org
Heck Reaction Forms a C-C bond between an alkene and an aryl/vinyl halide. researchgate.net

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance in drug discovery and development.

Chiral Phosphoric Acids (CPAs) have proven to be highly effective catalysts for a range of asymmetric reactions, including the enantioselective synthesis of chiral isoquinoline derivatives. bohrium.comrsc.orgacs.orgrsc.orgresearchgate.net For example, CPAs have been successfully employed in the aza-Friedel-Crafts reaction of dihydroisoquinolines to generate chiral tetrahydroisoquinolines with high levels of enantioselectivity. bohrium.com

Chiral Rhodium Catalysts , particularly those bearing chiral phosphine (B1218219) ligands, are widely used for the asymmetric hydrogenation of isoquinolines to produce chiral tetrahydroisoquinolines. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net These reactions often exhibit high efficiency and enantioselectivity under mild conditions, and the use of a Brønsted acid co-catalyst can further enhance performance. rsc.org

Table 3: Chiral Catalysts in Enantioselective Isoquinoline Synthesis

Catalyst Type Common Application
Chiral Phosphoric Acids (CPAs) Asymmetric aza-Friedel-Crafts reactions, dearomative arylations. bohrium.comrsc.orgacs.orgrsc.orgresearchgate.net
Chiral Rhodium-Phosphine Complexes Asymmetric hydrogenation of the isoquinoline ring. researchgate.netmdpi.comnih.govrsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a chemical process. Conventional syntheses of isoquinolines frequently rely on volatile and often toxic organic solvents such as toluene, dichloromethane (B109758) (DCM), or dimethylformamide (DMF). A greener approach focuses on replacing these with more benign alternatives. Water is the ideal green solvent, and certain palladium-catalyzed cross-coupling and cyclization reactions for heterocycle synthesis have been successfully adapted to aqueous media, often using surfactants to manage solubility issues. Other green solvents include bio-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, or the use of supercritical fluids like scCO₂, which can be easily removed and recycled post-reaction.

Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. In the context of this compound analogues, this involves replacing classical condensing agents with highly efficient transition-metal or organocatalysts. For example, intramolecular C-H amination or cyclization reactions catalyzed by palladium (Pd), rhodium (Rh), or copper (Cu) can construct the isoquinoline ring system without the need for pre-functionalized starting materials, thereby reducing step count and waste. These catalytic cycles operate at low loadings (typically 0.1–5 mol%), are often recyclable, and display high selectivity, minimizing the formation of unwanted byproducts.

Energy Efficiency: Reducing energy consumption is another key objective. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction times for isoquinoline synthesis, often reducing reaction times from many hours to mere minutes. This rapid heating leads to significant energy savings and can also improve product yields by minimizing thermal degradation. Similarly, continuous flow chemistry provides superior heat and mass transfer compared to batch reactors, allowing for reactions to be run safely at higher temperatures and concentrations, which increases throughput and energy efficiency.

The following interactive table compares a classical synthetic approach with a modern, greener alternative for constructing the isoquinoline core, highlighting the advantages from a green chemistry perspective.

ParameterClassical Approach (e.g., Modified Pomeranz–Fritsch)Green Catalytic Approach (e.g., Metal-Catalyzed Annulation)
Principle ReagentsStoichiometric strong acids (PPA, H₂SO₄), dehydrating agents (POCl₃)Catalytic amounts of transition metals (e.g., Au, Pd, Cu)
Atom EconomyLow; significant inorganic salt waste generated from quenching acids.High; most atoms from reactants are incorporated into the product.
SolventHigh-boiling, non-recyclable solvents (e.g., nitrobenzene) or excess acid.Potentially green solvents (e.g., water, 2-MeTHF) or lower volumes of conventional solvents.
Energy InputHigh temperatures (>150 °C) for extended periods (12-24 hours).Often milder conditions; can be accelerated by microwave irradiation (minutes).
Waste ProfileHigh volume of acidic and organic waste. Difficult to treat.Low volume of waste, primarily from solvent and catalyst recovery processes.

Scale-Up Considerations and Process Optimization for Efficient Synthesis

Transitioning the synthesis of this compound from a laboratory-scale procedure (milligrams to grams) to a pilot or industrial scale (kilograms to tons) presents a distinct set of challenges that require a focus on process chemistry and engineering. The primary goals of scale-up are to ensure safety, cost-effectiveness, robustness, and consistent product quality.

Process Parameter Optimization: Once a viable route is selected, each step must be rigorously optimized. This is systematically achieved using statistical methods like Design of Experiments (DoE). DoE allows process chemists to simultaneously vary multiple parameters—such as temperature, pressure, reaction time, catalyst loading, and reagent stoichiometry—to identify the optimal conditions for maximizing yield and purity while minimizing cost and reaction time. For a key cyclization step, a DoE study could reveal critical interactions, for example, showing that a slight increase in temperature can allow for a significant reduction in the loading of an expensive palladium catalyst without compromising the yield.

Purification and Isolation at Scale: Purification is a major bottleneck in large-scale manufacturing. Column chromatography, a staple in research labs, is generally impractical and too costly for producing bulk quantities. Therefore, the process must be designed to yield a product that can be purified by more scalable methods. For this compound, which exists in tautomeric equilibrium with 5-chloro-1H-isoquinolin-3(2H)-one, crystallization is the preferred method. The optimization of crystallization involves a careful study of solvent systems, cooling profiles, and pH control. The different tautomers may exhibit different solubilities, a property that can be exploited. For instance, adjusting the pH of the aqueous workup solution could selectively precipitate the desired product in high purity, leaving impurities behind in the mother liquor.

Flow Chemistry vs. Batch Processing: For reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time (e.g., formation of unstable intermediates), continuous flow chemistry offers significant advantages over traditional batch processing. In a flow reactor, small volumes of reactants are continuously mixed and reacted in a tube or channel. This provides superior heat transfer, preventing thermal runaways, and allows for safer handling of hazardous materials. The consistent environment within a flow reactor often leads to higher yields and more reproducible product quality. While the initial capital investment for flow equipment can be high, the benefits in safety, control, and potential for automation make it an attractive option for the large-scale synthesis of key intermediates or the final API.

The following table outlines key considerations when scaling up a hypothetical synthetic step for this compound.

Process ParameterLab-Scale Approach (1 g)Optimized Scale-Up Approach (10 kg)Rationale for Change
Heating/CoolingOil bath, ice bath.Jacketed reactor with automated thermal fluid control.Ensures precise temperature control and safety; prevents hot spots or runaway reactions.
Reagent AdditionManual addition via syringe or dropping funnel.Automated, metered pumping over a specified time.Improves control over reaction exotherms and ensures consistent mixing and concentration profiles.
PurificationSilica gel flash chromatography.Optimized anti-solvent crystallization or reactive extraction.Reduces cost, solvent waste, and processing time; suitable for large quantities.
CatalystExpensive, highly active ligand/palladium complex (e.g., Buchwald-Hartwig catalyst).Cheaper, more robust catalyst (e.g., CuI) or heterogeneous catalyst for easy removal.Drastically reduces raw material cost, which is a major driver at scale.
Process ControlVisual monitoring, TLC analysis.In-line process analytical technology (PAT), e.g., IR or Raman spectroscopy.Provides real-time data on reaction progress, enabling tighter control and ensuring batch-to-batch consistency.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Chloroisoquinolin 3 Ol

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its molecular formula. nih.gov Techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry provide mass accuracy in the parts-per-million (ppm) range.

For 5-Chloroisoquinolin-3-ol, with a chemical formula of C₉H₆ClNO, the theoretical monoisotopic mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) and compare it to the calculated exact mass. The degree of accuracy achieved helps to confirm the elemental composition and rule out other potential formulas.

Table 1: Theoretical Mass Data for this compound

Formula Type Theoretical Mass (Da)
C₉H₆ClNO Exact Monoisotopic Mass 179.0138

Note: This table represents theoretical values. As of this writing, specific experimental HRMS data for this compound has not been reported in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic structure of a molecule in solution. A full suite of NMR experiments would be necessary to confirm the structure of this compound.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position. oregonstate.edu

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, bonded to chlorine, bonded to oxygen).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, could be used to probe the electronic environment of the nitrogen atom within the isoquinoline ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-1 - -
C-1 - ~152
C-3 - ~160
H-4 ~7.0-7.2 -
C-4 - ~110
C-4a - ~130
C-5 - ~135
H-6 ~7.5-7.7 -
C-6 - ~128
H-7 ~7.3-7.5 -
C-7 - ~127
H-8 ~7.8-8.0 -
C-8 - ~129

Note: The values in this table are estimations based on general substituent effects on the isoquinoline ring system. No experimentally determined NMR data for this compound has been found in the public domain.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals, a series of two-dimensional (2D) NMR experiments would be essential. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the ring system. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons that have attached protons. columbia.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular framework. columbia.eduepfl.ch

Despite the utility of these techniques, no published 2D NMR data for this compound is currently available.

Solid-State NMR for Crystalline Forms and Polymorphism

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its crystalline form. This technique can provide information about molecular conformation and packing in the solid state and is a powerful tool for identifying and characterizing different polymorphs (different crystalline forms of the same compound). There is no available literature on the solid-state NMR analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, as well as bond lengths and angles. For this compound, this technique would provide unequivocal proof of its structure.

Table 3: Hypothetical Crystallographic Data Table for this compound

Parameter Value
Crystal system -
Space group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -

Note: This table is a template for the type of data that would be obtained from an X-ray crystallographic analysis. No crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, one would expect to see characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations within the aromatic isoquinoline ring, and the C-Cl stretch. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and can provide additional information about the molecular structure. rsc.org

Table 4: Expected Characteristic Vibrational Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
O-H stretch 3200-3600 (broad) IR
Aromatic C-H stretch 3000-3100 IR, Raman
C=C/C=N ring stretch 1500-1650 IR, Raman
C-O stretch 1200-1300 IR

Note: These are generalized ranges for the expected functional groups. Specific, experimentally determined IR or Raman spectra for this compound are not available in the reviewed literature.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

The purity and separation of this compound are critical for its characterization and use in further applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for these purposes. These methods allow for the effective separation of the target compound from impurities and starting materials, as well as provide detailed information about its identity and purity levels.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of isoquinoline derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A typical mobile phase for analyzing isoquinoline compounds consists of a mixture of acetonitrile (B52724) (MeCN) or methanol (B129727) and water. sielc.comresearchgate.net To improve peak shape and resolution, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com Formic acid is particularly useful when the HPLC system is coupled with a mass spectrometer. sielc.com

In a specific, documented analysis, this compound was analyzed using HPLC, yielding a retention time of 3.86 minutes under polar conditions with a 5-minute run time. google.com The conditions for a typical HPLC analysis for this compound are summarized in the interactive table below.

Table 1: Representative HPLC Parameters for the Analysis of this compound
ParameterConditionReference
ColumnReversed-Phase C18 researchgate.netnih.gov
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid sielc.com
ElutionGradient or Isocratic researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 290 nm researchgate.net
Column Temperature30°C nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds like isoquinoline derivatives. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of substituents such as chlorine and the hydroxyl group, as well as cleavage of the isoquinoline ring structure. nih.govresearchgate.net The study of fragmentation behaviors of structurally similar compounds, such as 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, reveals characteristic losses and rearrangements in the gas phase that aid in structural elucidation. nih.govdshs-koeln.de

The general procedure for GC-MS analysis of a substituted isoquinoline like this compound would involve the following steps, with specific parameters outlined in the subsequent table.

Table 2: Typical GC-MS Parameters for the Analysis of Substituted Isoquinolines
ParameterCondition
ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramOptimized temperature ramp (e.g., 100°C to 300°C)
Ionization ModeElectron Ionization (EI)
Mass AnalyzerQuadrupole or Ion Trap

The combination of retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and purity assessment of this compound.

Computational and Theoretical Investigations of 5 Chloroisoquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules from first principles. For 5-Chloroisoquinolin-3-ol, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational tool for investigating the ground-state properties of molecules. researchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to analyze isoquinoline (B145761) and its derivatives. tandfonline.com For this compound, DFT calculations are used to optimize the molecular geometry and to determine its electronic structure.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for assessing the molecule's stability and reactivity. researchgate.net For instance, a larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net In a related study on 1-chloroisoquinoline, the HOMO-LUMO gap was determined to be a significant indicator of molecular stability. researchgate.net The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom in the this compound structure is expected to significantly influence the electron density distribution and the energies of these orbitals. researchgate.net

DFT also enables the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating regions prone to electrophilic attack, while areas near the hydrogen atoms would exhibit positive potential.

Table 1: Predicted Quantum Chemical Parameters for Isoquinoline Derivatives

ParameterIsoquinoline tandfonline.com1-Chloroisoquinoline researchgate.netHypothetical this compound
HOMO Energy (eV) -5.581-Lowered due to Cl and OH groups
LUMO Energy (eV) 1.801-Lowered due to Cl and OH groups
Energy Gap (eV) 3.78-Modulated by substituents
Dipole Moment (D) 2.004-Increased due to polar Cl and OH groups

This table presents a mix of reported data for related compounds and predicted trends for this compound based on established chemical principles.

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally intensive, approach for quantum chemical calculations. researchgate.net While often used as a baseline, more advanced ab initio techniques can offer highly accurate predictions for molecular properties, complementing DFT studies. nih.govnih.gov These methods are particularly valuable for systems where standard DFT functionals may not be adequate. For isoquinoline derivatives, ab initio calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net In the case of this compound, high-level ab initio calculations could be employed to refine the geometric parameters and to provide benchmark values for energies and other properties, ensuring a high degree of confidence in the theoretical predictions. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of molecules like this compound. nih.govgoogle.com These methods help in understanding how the molecule might behave in different environments.

Tautomeric Equilibria of the Hydroxyl Group in Solution and Solid State

Isoquinolin-3-ol derivatives can exist in equilibrium with their keto tautomer, 2H-isoquinolin-3-one. This phenomenon, known as keto-enol tautomerism, is a critical aspect of the molecule's chemistry. The position of this equilibrium can be significantly influenced by the solvent environment and the nature of substituents on the ring. rsc.orgrsc.org

Figure 1: The keto-enol tautomeric equilibrium between this compound (enol form) and 5-chloro-2H-isoquinolin-3-one (keto form).

Computational studies are instrumental in predicting the relative stability of these tautomers. rsc.orgbeilstein-journals.org By calculating the free energies of both the enol (this compound) and keto (5-chloro-2H-isoquinolin-3-one) forms in the gas phase and in various solvents (using continuum solvent models like PCM), it is possible to predict which form will be dominant under specific conditions. nih.gov Studies on similar systems, such as substituted 2-hydroxypyridines, have shown that electron-withdrawing substituents and solvent polarity can shift the equilibrium. rsc.org For this compound, the electron-withdrawing chlorine atom and the hydrogen-bonding capabilities of the hydroxyl/amide groups are expected to play a crucial role in determining the tautomeric preference. rsc.org

Prediction of Reactivity and Regioselectivity

Understanding the reactivity and regioselectivity of this compound is key to its application in synthesis. Computational methods offer predictive insights into where and how the molecule is likely to react. chemrxiv.orgnumberanalytics.comrsc.org

The reactivity of the isoquinoline ring is influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing chlorine atom and ring nitrogen. Computational tools can predict the most likely sites for electrophilic or nucleophilic attack. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can quantify the local reactivity of each atom in the molecule. researchgate.net For example, in the study of 1-chloroisoquinoline, multiphilic descriptors were used to predict the precise behavior of chemical reactivity and site selectivity. researchgate.net

For this compound, these calculations would help determine whether an incoming electrophile would preferentially add to the benzene (B151609) or pyridine (B92270) ring, and at which specific carbon atom. The prediction of regioselectivity is crucial for planning synthetic routes involving this compound. beilstein-journals.orgresearchgate.net By calculating the activation energies for reactions at different positions, chemists can anticipate the major product of a reaction, saving significant experimental effort. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and mechanisms of chemical reactions. numberanalytics.comru.nl It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, particularly influenced by the hydroxyl and nitrogen atoms, which act as electron-donating groups. This orbital represents the site of nucleophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic system, with significant contributions from the carbon atoms adjacent to the electron-withdrawing chlorine and nitrogen atoms, marking the sites susceptible to electrophilic attack. ru.nl

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In reactions such as cycloadditions or electrophilic aromatic substitutions, the overlap between the HOMO of this compound and the LUMO of a reactant (or vice-versa) determines the feasibility and regioselectivity of the reaction. numberanalytics.com

Table 1: Representative FMO Properties for Isoquinoline Derivatives This table presents typical calculated values for isoquinoline scaffolds, illustrating the concepts discussed. Actual values for this compound would require specific DFT calculations.

Molecular OrbitalTypical Energy (eV)Implication for Reactivity
HOMO -6.5 to -5.5Electron-donating capability; site for electrophilic attack.
LUMO -1.5 to -0.5Electron-accepting capability; site for nucleophilic attack.
HOMO-LUMO Gap 4.0 to 5.0Indicates high kinetic stability but accessible reactivity.

Electrostatic Potential Surfaces for Intermolecular Interactions

The Molecular Electrostatic Potential (ESP) surface is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. chemrxiv.orgnih.gov The ESP map displays regions of negative potential (electron-rich, colored in red or orange), which are prone to electrophilic attack, and regions of positive potential (electron-poor, colored in blue), which are susceptible to nucleophilic attack.

For this compound, the ESP surface would highlight several key features:

Negative Potential: Strong negative potential is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline ring due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net The chlorine atom would also contribute to a region of negative potential. These sites are the primary locations for hydrogen bonding and interactions with electrophiles or metal cations. researchgate.net

Positive Potential: A significant region of positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atoms attached to the aromatic ring will also exhibit moderately positive potential.

Understanding these potential surfaces is crucial for predicting how this compound might bind to biological targets, such as the active site of an enzyme, or how it might self-assemble in the solid state. nih.govrsc.org

Table 2: Predicted Electrostatic Potential Sites and Intermolecular Interactions

Atom/GroupPredicted PotentialType of Interaction
Hydroxyl Oxygen (-OH) Highly NegativeHydrogen Bond Acceptor, Metal Coordination
Ring Nitrogen (=N-) NegativeHydrogen Bond Acceptor, Protonation Site
Chlorine (-Cl) NegativeHalogen Bonding, Dipole-Dipole Interactions
Hydroxyl Hydrogen (-OH) Highly PositiveHydrogen Bond Donor
Aromatic Hydrogens (-CH) PositiveWeak Hydrogen Bonding, C-H···π Interactions

In Silico Exploration of Derived Chemical Space and Library Design

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. tandfonline.comrsc.org This makes this compound an excellent starting point, or scaffold, for the in silico design and exploration of new chemical entities.

Chemical library design involves the computational generation (enumeration) of a large number of derivative compounds by systematically modifying a core scaffold. sygnaturediscovery.comschrodinger.com Starting with this compound, virtual libraries can be created by adding a variety of functional groups at accessible positions on the isoquinoline ring. This process allows for the vast exploration of chemical space without the immediate need for costly and time-consuming synthesis. github.comnih.gov

The workflow for such an exploration typically involves:

Scaffold Definition: this compound is defined as the core structure.

Enumeration: A curated set of chemical building blocks (R-groups) is computationally attached to the scaffold at specified reaction sites (e.g., the nitrogen atom, or by replacing ring hydrogens).

Filtering and Prioritization: The resulting virtual library, which can contain thousands to millions of compounds, is filtered based on desired physicochemical properties (e.g., molecular weight, lipophilicity, rule-of-five compliance) to enhance drug-likeness. chemdiv.com

Virtual Screening: The refined library is then screened in silico against a biological target using methods like molecular docking or pharmacophore modeling to identify compounds with high predicted binding affinity or desired activity. sygnaturediscovery.com

This approach accelerates the discovery of lead compounds for drug development programs by efficiently navigating the vast possibilities of chemical space to identify the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net

Table 3: Illustrative Example of a Derived Chemical Library from a this compound Scaffold This table shows a small, hypothetical set of derivatives that could be generated in a library design workflow.

Compound IDCore ScaffoldModification (R-group)
SCAFFOLD-001 This compoundR = -CH₃ (at N-position)
SCAFFOLD-002 This compoundR = -CH₂CH₂OH (at N-position)
SCAFFOLD-003 This compoundR = -SO₂Ph (at N-position)
SCAFFOLD-004 This compoundR = -Br (at C8-position)
SCAFFOLD-005 This compoundR = -NH₂ (at C8-position)

Chemical Transformations and Derivatization Strategies for 5 Chloroisoquinolin 3 Ol

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position of 5-chloroisoquinolin-3-ol is a primary site for functionalization, enabling the introduction of a wide range of substituents through various chemical reactions.

O-Alkylation and O-Acylation for Ether and Ester Formation

O-alkylation and O-acylation are fundamental transformations for converting the hydroxyl group of this compound into ethers and esters, respectively. These reactions are crucial for modifying the molecule's polarity, solubility, and biological interactions.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent. Common methods employ alkyl halides or other electrophilic alkyl sources in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent. For instance, the reaction of a hydroxyl-containing compound with an alkyl halide in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is a standard procedure for ether synthesis. nih.gov In some cases, copper catalysts can be employed for the O-alkylation of phenols using alkylborane reagents, offering an alternative to traditional methods. organic-chemistry.org

O-Acylation: Ester formation is typically achieved through the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct and can also act as a nucleophilic catalyst.

Other Hydroxyl Group Modifications (e.g., Sulfonation, Phosphorylation)

Beyond simple ether and ester formation, the hydroxyl group can undergo other important modifications, such as sulfonation and phosphorylation, to introduce sulfonate and phosphate (B84403) esters, respectively.

Sulfonation: This transformation involves the reaction of the hydroxyl group with a sulfonating agent, such as a sulfonyl chloride, in the presence of a base. This results in the formation of a sulfonate ester. Sulfonation is a significant reaction in organic synthesis and is used to introduce the sulfonyl group into various molecules. chemithon.comnumberanalytics.com

Phosphorylation: The introduction of a phosphate group can be accomplished using various phosphorylating agents, such as phosphoryl chloride or phosphoric acid derivatives, often in the presence of a coupling agent or a base.

Reactions Involving the Chlorine Atom

The chlorine atom at the 5-position of the isoquinoline (B145761) ring is a key handle for introducing molecular diversity through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. masterorganicchemistry.comyoutube.comncrdsip.com For SNAr to occur, the aromatic ring must be electron-deficient, a condition often met by the presence of electron-withdrawing groups. masterorganicchemistry.comncrdsip.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In the context of this compound, the chlorine atom can be displaced by various nucleophiles. The reactivity of the aryl halide in SNAr reactions is influenced by the nature of the halogen, with more electronegative halogens generally increasing reactivity. ncrdsip.com A range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. ncrdsip.com For example, the reaction of an aryl chloride with an amine in the presence of a base can yield an arylamine.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgnih.govlibretexts.org This reaction is widely used for the formation of carbon-carbon bonds. organic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A base is required to activate the organoboron reagent. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgwalisongo.ac.idlibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgwalisongo.ac.id Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. nih.govorganic-chemistry.orgsnnu.edu.cn This reaction has broad substrate scope and proceeds under mild conditions, making it a powerful alternative to traditional methods for synthesizing arylamines. snnu.edu.cn The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. organic-synthesis.com A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to improve the efficiency and generality of this transformation. snnu.edu.cn

Cross-Coupling Reaction Coupling Partner Catalyst System Bond Formed
SuzukiOrganoboron CompoundPd(0) complex, BaseCarbon-Carbon
SonogashiraTerminal AlkynePd complex, Cu(I) co-catalyst, Amine baseCarbon-Carbon (alkyne)
Buchwald-HartwigAminePd complex, Ligand, BaseCarbon-Nitrogen

Electrophilic Aromatic Substitution on the Isoquinoline Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eguomustansiriyah.edu.iqmasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iqnih.gov The presence of substituents on the aromatic ring influences the rate and regioselectivity of the substitution.

Cycloaddition Reactions and Annulation Strategies Involving the Isoquinoline Moiety

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of complex cyclic and polycyclic frameworks. scripps.edu These reactions, if applied to the this compound core, could lead to novel fused heterocyclic structures with potential applications in materials science and medicinal chemistry.

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. scripps.edu The most well-known of these is the Diels-Alder, or [4+2] cycloaddition, a reaction between a conjugated diene and a dienophile to create a six-membered ring. sigmaaldrich.comwikipedia.orglibretexts.org

In the context of this compound, the isoquinoline ring system can theoretically act as either the diene or the dienophile component, depending on the reaction partner and conditions.

Isoquinoline as the Diene Component: In a normal-demand Diels-Alder reaction, the diene is electron-rich. The isoquinoline ring, being somewhat electron-deficient due to the nitrogen atom, is not a typical diene. However, in an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. wikipedia.org The pyridine part of the isoquinoline nucleus could potentially act as an electron-deficient azadiene, reacting with electron-rich alkenes or alkynes to form new fused rings. The presence of the electron-withdrawing chlorine atom at the C5 position would further decrease the electron density of the carbocyclic portion of the molecule, potentially influencing its diene reactivity in specific cycloaddition pathways.

Isoquinoline as the Dienophile Component: More commonly, the C=C or C=N bonds within the isoquinoline system can act as dienophiles. For instance, the C3=C4 double bond could react with a conjugated diene. The tautomeric form, 5-chloroisoquinolin-3(2H)-one, possesses an α,β-unsaturated amide system, which could participate as a dienophile in Diels-Alder reactions.

Beyond the [4+2] cycloaddition, other modes such as [3+2] and [5+2] cycloadditions offer pathways to five- and seven-membered rings, respectively. uchicago.edursc.org For example, 1,3-dipolar cycloadditions involving species like nitrile oxides or azomethine ylides could react with the double bonds in the isoquinoline ring to generate novel five-membered heterocyclic-fused systems. nih.gov The specific regiochemistry of such additions would be directed by the electronic and steric influences of the chloro and hydroxyl substituents.

Annulation Strategies

Annulation refers to the process of building a new ring onto a pre-existing molecule. scripps.edu The Robinson annulation, a well-established method, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comwikipedia.org While a direct application to the aromatic isoquinoline core is not typical, functionalized derivatives of this compound could be designed to undergo such sequences. For example, if the hydroxyl group at C3 is converted to a triflate, it could be replaced by a nucleophile bearing a ketone or a Michael acceptor, setting the stage for an intramolecular annulation reaction to build a new ring fused to the isoquinoline system.

Modern transition-metal-catalyzed annulation reactions provide a more direct approach. sioc-journal.cn For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a known method for constructing isoquinolone structures. mdpi.com A similar strategy could theoretically be applied to a derivative of this compound, where a C-H bond on the carbocyclic ring is activated and annulated with a suitable coupling partner to build a new fused ring.

Generation of Novel Heterocyclic Systems from this compound as a Precursor

The functional groups on this compound serve as synthetic handles for its transformation into more complex, fused heterocyclic systems. The strategic manipulation of the chloro and hydroxyl groups, in concert with the reactivity of the isoquinoline core, opens avenues to a variety of novel molecular architectures.

The generation of fused heterocycles often involves the introduction of a side chain containing reactive functionalities, followed by an intramolecular cyclization reaction.

Synthesis of Fused Pyrazoles and Isoxazoles: The hydroxyl group at the C3 position can be converted into a better leaving group, such as a triflate or tosylate. Subsequent nucleophilic substitution with hydrazine (B178648) or hydroxylamine (B1172632) would yield a C3-substituted intermediate. Intramolecular cyclization, potentially via condensation with a suitably placed carbonyl group introduced elsewhere on the molecule (e.g., at C4), could lead to the formation of pyrazole- or isoxazole-fused isoquinolines.

Synthesis of Fused Triazoles: The chloro group at C5 could be displaced by an azide (B81097) nucleophile via nucleophilic aromatic substitution (SNAr), although this may require harsh conditions or activation. A more viable route might involve converting the hydroxyl group at C3 to a triflate and then performing a palladium-catalyzed cross-coupling with an organozinc or organoboron reagent that contains an alkyne. The resulting C3-alkynyl derivative could then undergo a [3+2] cycloaddition with an azide (a "click" reaction) to form a triazole ring appended to the isoquinoline core.

Synthesis of Fused Oxazines and Thiazines: A classic strategy for building fused six-membered heterocycles involves the Knoevenagel condensation. beilstein-journals.org If the C4 position of this compound were functionalized with an aldehyde group, this could undergo condensation with active methylene (B1212753) compounds. For example, reaction with a compound containing a nucleophilic group (like an amine or thiol) on the side chain could be followed by an intramolecular cyclization to yield fused pyridines, oxazines, or thiazines. diva-portal.org

Synthesis via Aryne Intermediates: The generation of a "pyridyne" or "isoquinolyne" intermediate offers a powerful method for synthesizing highly substituted heterocycles. sigmaaldrich.com By converting the hydroxyl group of this compound to a triflate, and if an additional silyl (B83357) group were present at C4, treatment with a fluoride (B91410) source could generate a 3,4-isoquinolyne intermediate. This highly reactive species could be trapped in situ by various dienes or 1,3-dipoles in cycloaddition reactions to rapidly construct complex, fused polycyclic systems. novapublishers.com

These strategies, while largely projective for this compound itself, are based on well-established principles in heterocyclic chemistry and highlight the synthetic potential locked within this molecule. mdpi.com Future research could validate these pathways and expand the chemical space accessible from this versatile precursor.

In-depth Analysis Reveals Limited Publicly Available Data on the Specific Applications of this compound

Following a comprehensive review of scientific literature, patents, and chemical databases, it has been determined that there is a significant scarcity of specific, detailed research findings on the applications of the chemical compound This compound in the precise contexts outlined in the requested article structure. While the broader class of isoquinoline derivatives is well-documented as a privileged scaffold in various chemical disciplines, specific data for this compound remains largely unpublished in the public domain.

The isoquinoline framework is indeed a cornerstone in medicinal chemistry and materials science. nih.gov These scaffolds are recognized for their presence in a wide array of natural alkaloids and their utility as precursors in the synthesis of pharmacologically active agents. nih.govthieme-connect.de Moreover, the isoquinoline motif has been successfully employed in the development of chiral ligands for asymmetric synthesis and as core components of fluorescent sensors. nih.gov

However, the specific substitution pattern of this compound appears to be a less explored area of chemical space. The investigation sought to find concrete examples and detailed studies pertaining to its use in the following areas:

Construction of Architecturally Complex Organic Molecules: While general methods for isoquinoline synthesis are abundant, organic-chemistry.orgacs.org specific examples detailing the strategic use of this compound as a building block for complex natural products or other intricate molecular architectures were not found.

Development of Chiral Ligands and Organocatalysts: The development of chiral ligands and organocatalysts is a prominent application for many nitrogen-containing heterocycles. mdpi.commdpi.com Asymmetric synthesis often relies on such structures to induce enantioselectivity. nih.govresearchgate.net Despite this, the literature search did not yield specific instances of this compound being adapted for these purposes.

Precursor in the Synthesis of Advanced Organic Materials: The potential for isoquinoline derivatives to be incorporated into optoelectronic materials and fluorescent probes is an active area of research. mdpi.comacs.org Similarly, their integration into functional polymers and supramolecular structures is of interest. nih.gov However, no studies were identified that specifically utilized this compound for these applications.

Exploration in Bioorganic Chemistry: Scaffold diversification and the design of chemical probes are critical aspects of modern bioorganic chemistry and drug discovery. nih.govmskcc.orgnih.govnih.gov The concept of bioisosteric replacement is also a key strategy in medicinal chemistry. nih.gov A patent was found that mentions this compound as an intermediate in the synthesis of potential LRRK2 inhibitors, but it does not provide further details on its broader utility as a versatile building block. google.com

Applications of 5 Chloroisoquinolin 3 Ol As a Versatile Synthetic Building Block and Scaffold

Exploration in Bioorganic Chemistry for Scaffold Diversification and Probe Design

Development of Molecular Probes for Chemical Biology Studies

The scientific literature extensively covers the broader isoquinoline (B145761) scaffold as a foundational element in the design of molecular probes; however, specific research detailing the use of 5-Chloroisoquinolin-3-ol for the development of molecular probes in chemical biology is not publicly available.

General studies on isoquinoline derivatives have highlighted their potential as fluorophores, which are essential components of fluorescent molecular probes. These probes are instrumental in chemical biology for visualizing and studying biological processes within living cells. The core structure of isoquinoline can be chemically modified to create derivatives that exhibit changes in their fluorescent properties upon interacting with specific biological targets, such as enzymes, nucleic acids, or small molecules.

While the direct application of This compound in this context has not been documented, the known reactivity of the isoquinoline ring system suggests that this compound could theoretically serve as a starting material for the synthesis of such probes. The chloro and hydroxyl functional groups on the This compound molecule offer potential sites for chemical modification. For instance, the hydroxyl group could be etherified or esterified to introduce functionalities that modulate the molecule's fluorescent properties or its affinity for a biological target. Similarly, the chloro group could potentially be displaced through nucleophilic substitution reactions to append sensing moieties or linkers for conjugation to other molecules.

Despite these theoretical possibilities, the absence of published research specifically utilizing This compound for the creation of molecular probes means that there are no concrete examples, detailed research findings, or data tables to present on this topic. The development and characterization of molecular probes derived from this specific compound remain an unexplored area of research.

Emerging Research Directions and Future Perspectives on 5 Chloroisoquinolin 3 Ol Chemistry

Unexplored Synthetic Pathways and Novel Reactivity Modes

While the fundamental synthesis of the isoquinolin-3-ol core is established, significant opportunities exist for the development of more efficient and diverse synthetic routes to 5-Chloroisoquinolin-3-ol and its derivatives. rsc.org Current methods often involve multi-step sequences that may lack broad substrate scope or employ harsh conditions. indiascienceandtechnology.gov.in Future research is anticipated to focus on the following areas:

C-H Activation/Annulation Strategies: Transition-metal-catalyzed C-H activation and annulation reactions represent a powerful, atom-economical approach for the construction of the isoquinoline (B145761) framework. nih.gov The development of methods that utilize readily available starting materials, such as substituted benzamides and alkynes, could provide direct access to functionalized 5-chloroisoquinolones. nih.gov For instance, rhodium(III)-catalyzed [4+2] annulation has been successfully applied to synthesize related isoquinolone derivatives and could be adapted for this compound. nih.gov

Novel Cyclization Strategies: The exploration of new tandem or domino reactions could lead to more efficient syntheses. nih.gov For example, one-pot protocols involving o-cyanobenzaldehydes and various nucleophiles have been developed for related heterocyclic systems and could be a promising avenue for the construction of the this compound scaffold. nih.gov

Exploring Unique Reactivity: The reactivity of the isoquinolin-3-ol tautomeric system is not fully understood, particularly for substituted derivatives like this compound. rsc.org Studies involving superacidic activation have shown that isoquinolinols can undergo electrophilic reactions with arenes, a reactivity mode that remains largely unexplored for the 5-chloro analogue. acs.org Investigating such reactions could unlock new pathways to previously inaccessible derivatives. Furthermore, the reactivity of isoquinolinium salts derived from this compound towards various nucleophiles could lead to a diverse array of 1,2-dihydroisoquinoline (B1215523) structures. nih.govresearchgate.net

Research FocusPotential MethodologyAnticipated Outcome
Efficient SynthesisC-H Activation/AnnulationAtom-economical, direct access to derivatives
Novel CyclizationsTandem/Domino ReactionsIncreased synthetic efficiency, one-pot procedures
Reactivity ExplorationSuperacid-Catalyzed ReactionsNew C-C and C-N bond formations
Derivative SynthesisNucleophilic Addition to Isoquinolinium SaltsAccess to diverse 1,2-dihydroisoquinoline scaffolds

Stereoselective Synthesis of Complex Derivatives with Defined Configurations

The biological activity of chiral molecules is often dependent on their absolute configuration. As such, the development of stereoselective synthetic methods is a critical area of research. For this compound, the focus will be on creating complex, three-dimensional structures with controlled stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a key strategy. This could involve the asymmetric reduction of a 5-chloroisoquinoline (B14526) precursor, or the enantioselective addition of nucleophiles. benthamdirect.com

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary derived from natural sources like amino acids or carbohydrates can direct the stereochemical outcome of a reaction. benthamdirect.comingentaconnect.com This approach has been used for the stereoselective synthesis of tetrahydroisoquinolines and could be adapted for derivatives of this compound. benthamdirect.comingentaconnect.com

Cycloaddition Reactions: Stereoselective [3+2] cycloaddition reactions involving isoquinolinium ylides are a powerful tool for constructing complex, fused, and spirocyclic heterocyclic systems. rsc.orgbohrium.com Generating ylides from precursors derived from this compound could provide access to a library of novel, stereochemically defined compounds. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

Modern drug discovery and materials science rely on the rapid synthesis and screening of large numbers of compounds. Integrating the synthesis of this compound derivatives into automated and continuous-flow platforms is a key future direction. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and ease of scale-up. mdpi.comuc.ptworktribe.com The synthesis of various heterocyclic compounds, including pyrroles, thiazoles, and imidazoles, has been successfully translated to flow systems. cam.ac.uk Applying these principles to the synthesis of this compound could enable the rapid production of analogues for screening. Telescoped or multi-step flow systems could further streamline the synthesis by combining several reaction and purification steps into a single continuous process. uc.pt

Automated Synthesis: Automated platforms, such as those utilizing acoustic droplet ejection technology, allow for the synthesis of hundreds of derivatives on a nanoscale. researchgate.netuj.edu.placs.org This high-throughput approach is ideal for exploring a wide range of building blocks and reaction conditions to quickly identify novel compounds with desired properties. researchgate.net Such technology has already been applied to the synthesis of isoquinoline derivatives, demonstrating its feasibility for the this compound system. uj.edu.placs.org

TechnologyAdvantages for this compound Chemistry
Flow ChemistryEnhanced safety, scalability, rapid optimization, and potential for multi-step synthesis. mdpi.comuc.ptworktribe.com
Automated SynthesisHigh-throughput screening of reaction conditions and building blocks, rapid library generation. researchgate.netuj.edu.pl

Development of Supramolecular Assemblies and Self-Assembled Materials

The functional groups present in this compound—the hydroxyl group capable of hydrogen bonding, the nitrogen atom as a hydrogen bond acceptor or ligand, and the chloro-substituted aromatic system capable of π-π stacking and halogen bonding—make it an excellent candidate for the construction of supramolecular assemblies. tandfonline.combohrium.com

Liquid Crystals: Isoquinoline derivatives have been shown to form discotic liquid crystals through hydrogen bonding interactions. tandfonline.combohrium.comtandfonline.com The specific geometry and electronic nature of this compound could be exploited to design new liquid crystalline materials with unique phase behaviors and potential applications in molecular electronics. tandfonline.combohrium.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the isoquinoline ring is a classic coordination site for metal ions. mdpi.comamerigoscientific.com this compound could serve as a versatile ligand for the synthesis of novel MOFs and coordination polymers. The chloro and hydroxyl substituents could be used to tune the electronic properties and porosity of these materials for applications in gas storage or catalysis. amerigoscientific.com

Self-Assembled Cages and Interlocked Structures: Recent work has shown the ability of isoquinoline-based ligands to self-assemble into complex, interlocked cage structures through coordination-driven processes. bohrium.com The specific substitution pattern of this compound could direct the formation of unique and intricate supramolecular architectures.

Synergistic Research with Other Chemical Disciplines for Interdisciplinary Applications

The unique structural and electronic features of this compound make it a promising scaffold for interdisciplinary research, bridging synthetic organic chemistry with medicinal chemistry, chemical biology, and materials science.

Medicinal Chemistry: Isoquinoline and its derivatives are well-established "privileged scaffolds" in drug discovery, appearing in numerous natural and synthetic bioactive compounds. researchgate.netrsc.orgresearchgate.net The this compound core could be elaborated to generate libraries of compounds for screening against various biological targets. The chlorine atom can modulate lipophilicity and metabolic stability, while the hydroxyl group provides a handle for further functionalization.

Chemical Biology: Fluorescently tagged derivatives of this compound could be developed as chemical probes to study biological processes. The isoquinoline core itself can exhibit interesting photophysical properties that could be tuned through substitution.

Materials Science: As mentioned previously, the potential for this compound to form liquid crystals and coordination polymers opens up avenues in materials science. amerigoscientific.com Research could focus on developing new conductive materials, sensors, or organic light-emitting diodes (OLEDs) based on this scaffold. tandfonline.combohrium.com The ability to tailor the molecular structure provides a direct route to tuning the material's properties. amerigoscientific.com

Q & A

Basic Synthesis: What are the standard synthetic routes for 5-Chloroisoquinolin-3-ol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized isoquinoline scaffolds. For example, chlorination of 3-hydroxyisoquinoline derivatives using POCl₃ or SOCl₂ under reflux (60–80°C) is common . Key factors:

  • Temperature control : Excess heat may degrade thermally sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate pure product .

Hypothetical Yield Comparison (Based on analogous reactions ):

MethodReagentYield (%)Purity (HPLC)
POCl₃, refluxDMF65–75≥98%
SOCl₂, room tempToluene50–6095%

Advanced Synthesis: How can regioselectivity challenges in halogenation be addressed?

Methodological Answer:
Regioselectivity in isoquinoline systems is influenced by electronic and steric effects. Strategies include:

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer chlorination to the 5-position .
  • Catalytic systems : Use Pd-catalyzed C–H activation for precise functionalization, though this requires inert atmospheres and specialized ligands .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., C5 vs. C7 positions in isoquinoline cores) .

Basic Analytical Characterization: Which spectroscopic methods are most reliable for confirming structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies aromatic proton environments (e.g., C3-OH deshields adjacent protons) .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 194.5 for C₉H₅ClNO) and purity (>95%) .
  • FT-IR : Detects O–H (3200–3500 cm⁻¹) and C–Cl (550–600 cm⁻¹) stretches .

Advanced Analytical Techniques: How can computational methods complement experimental data?

Methodological Answer:

  • Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina, validated by in vitro assays .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for polymorph identification .
  • Collision cross-section (CCS) prediction : Mass spectrometry coupled with machine learning models (e.g., DeepCCS) correlates experimental and theoretical CCS values for structural validation .

Basic Safety: What personal protective equipment (PPE) is required for handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 2.1 mg/m³ PAC-1) .
  • Storage : In airtight containers under nitrogen, away from oxidizers (e.g., peroxides) .

Advanced Safety: How should decomposition products be managed during synthesis?

Methodological Answer:
Thermal degradation produces hazardous gases (e.g., CO, NOₓ). Mitigation steps:

  • Scrubber systems : Neutralize acidic vapors with NaOH traps .
  • Real-time monitoring : Use FT-IR gas analyzers to detect CO levels exceeding 23 mg/m³ (PAC-2) .
  • Waste disposal : Absorb spills with diatomaceous earth and dispose as halogenated waste under RCRA guidelines .

Biological Activity: What assays are suitable for preliminary cytotoxicity screening?

Methodological Answer:

  • In vitro : MTT assay on human cell lines (e.g., HepG2) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ determination) with positive controls (e.g., staurosporine) .
  • Metabolic stability : Liver microsome incubations (rat/human) to assess CYP450-mediated degradation .

Data Contradictions: How to resolve discrepancies in reported melting points?

Methodological Answer:
Variations (e.g., 101–184°C vs. narrower ranges) arise from:

  • Purity : Recrystallize samples ≥3 times and validate via DSC .
  • Polymorphism : Use PXRD to identify crystalline forms .
  • Method calibration : Cross-check with certified reference standards (e.g., NIST) .

Regulatory Compliance: What documentation is required for international shipping?

Methodological Answer:

  • SDS : Include GHS hazard statements (H318: Causes serious eye damage) and disposal codes .
  • Customs : Declare under HS code 2933.49 for heterocyclic compounds .
  • EPA compliance : Verify exclusion from TSCA inventory for R&D exemptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.